Solstitialin deriv 4700

Description

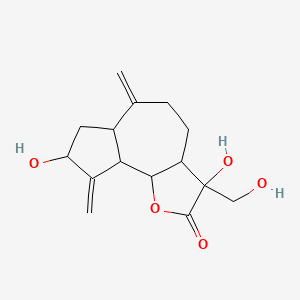

Solstitialin derivatives are sesquiterpene lactones primarily isolated from Centaurea solstitialis (yellow starthistle), a plant known for its toxicological and pharmacological properties. These compounds belong to the Compositae (Asteraceae) family and are structurally characterized by a butyrolactone core with varying functional groups. Among these derivatives, solstitialin 13-acetate and solstitialin A have been extensively studied for their biological activities. Notably, the presence or absence of the α-methylene-γ-lactone functional group (also termed the ex-methylene function) is critical to their pharmacological profiles .

For instance, solstitialin A is identified as a toxic component in Centaurea solstitialis , whereas solstitialin 13-acetate lacks the α-methylene group, rendering it pharmacologically inert in smooth muscle inhibition assays .

Properties

CAS No. |

22738-70-1 |

|---|---|

Molecular Formula |

C15H20O5 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

(3R,3aR,6aR,8S,9aR,9bR)-3,8-dihydroxy-3-(hydroxymethyl)-6,9-dimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one |

InChI |

InChI=1S/C15H20O5/c1-7-3-4-10-13(20-14(18)15(10,19)6-16)12-8(2)11(17)5-9(7)12/h9-13,16-17,19H,1-6H2/t9-,10+,11-,12-,13-,15-/m0/s1 |

InChI Key |

LWOZDCFSMDBOSA-AQEIEYEASA-N |

SMILES |

C=C1CCC2C(C3C1CC(C3=C)O)OC(=O)C2(CO)O |

Isomeric SMILES |

C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O)OC(=O)[C@@]2(CO)O |

Canonical SMILES |

C=C1CCC2C(C3C1CC(C3=C)O)OC(=O)C2(CO)O |

Synonyms |

solstitialin |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Solstitialin deriv 4700 involves multiple steps, typically starting from simpler organic molecules. The process includes the formation of the azulene ring system, followed by functionalization to introduce hydroxyl and methylene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Solstitialin deriv 4700 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents such as lithium aluminum hydride.

Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Solstitialin deriv 4700 has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Solstitialin deriv 4700 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the biological context and the specific effects being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity of solstitialin derivatives is closely linked to their structural features, particularly the α-methylene-γ-lactone moiety. Below is a comparative analysis of solstitialin derivatives and related sesquiterpene lactones:

Structural and Functional Differences

Structural data for solstitialin A is inferred from its classification as a toxic sesquiterpene lactone in *Centaurea solstitialis .

Mechanistic Insights

- Role of α-Methylene Group: The α-methylene-γ-lactone group is chemically reactive, enabling covalent binding to thiol groups (e.g., cysteine residues in proteins). This interaction underlies the irreversible inhibition of smooth muscle contractility observed in compounds like cynaropicrin and parthenolide . Experimental validation: When the α-methylene group in cynaropicrin or parthenolide is inactivated via cysteine adduct formation, smooth muscle inhibition is abolished .

- Toxicological Profiles: Cynaropicrin and parthenolide exhibit non-specific, irreversible antagonism of vascular smooth muscle, making them potent but non-selective pharmacological agents . Solstitialin A’s toxicity in chickens (e.g., dehydration, neurological effects) suggests a broader toxicological impact, though its mechanism remains unresolved .

Research Findings and Methodologies

Key Studies

Smooth Muscle Inhibition Assays: Rabbit aortic ring preparations were used to compare solstitialin 13-acetate, cynaropicrin, and parthenolide. Results:

- Cynaropicrin and parthenolide (both with α-methylene groups) caused irreversible inhibition of phenylephrine-induced contractions.

Chemical Analysis :

- HPLC-DAD/ESI-TOF-MS identified solstitialin derivatives in Centaurea ragusina extracts, highlighting their prevalence in Compositae plants .

Data Table: Pharmacological Comparison

| Parameter | Solstitialin 13-acetate | Cynaropicrin | Parthenolide |

|---|---|---|---|

| α-Methylene group | No | Yes | Yes |

| Smooth muscle inhibition | No | Yes | Yes |

| Reversibility | N/A | Irreversible | Irreversible |

| Source organism | C. solstitialis | C. solstitialis | T. parthenium |

Q & A

Q. What are the recommended methods for structural characterization of Solstitialin deriv 4700?

To confirm the molecular structure, employ a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze , , and 2D NMR (e.g., COSY, HSQC) to resolve stereochemistry and connectivity .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .

- X-ray Crystallography : If crystalline, use single-crystal diffraction for definitive structural confirmation . Document all parameters (e.g., solvent, temperature) to ensure reproducibility .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

- Chromatographic Analysis : Use HPLC or UPLC with UV/Vis or MS detection to assess purity (>95%) and monitor degradation products .

- Stability Studies : Test under varying pH, temperature, and light exposure. Include control samples and statistical replicates (n ≥ 3) to identify degradation pathways .

Q. What protocols are critical for reproducing synthesis procedures from primary literature?

- Detailed Replication : Follow step-by-step descriptions of reagents, catalysts, and reaction conditions (e.g., solvent, temperature, time) .

- Troubleshooting : If yields diverge from literature, systematically vary parameters (e.g., stoichiometry, purification methods) and compare with analogous studies .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for this compound across different assays?

- Experimental Validation : Replicate assays in parallel using standardized protocols (e.g., cell lines, incubation times) to isolate variables .

- Mechanistic Profiling : Use techniques like SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) to quantify binding affinities and compare across models .

- Meta-Analysis : Aggregate data from multiple studies to identify trends or confounding factors (e.g., solvent effects, assay sensitivity) .

Q. What computational strategies can predict the interaction mechanisms of this compound with biological targets?

- Molecular Docking : Use tools like AutoDock Vina to model ligand-receptor interactions, prioritizing binding poses with the lowest Gibbs free energy .

- Molecular Dynamics (MD) Simulations : Run simulations (e.g., GROMACS) to assess stability of ligand-target complexes over time and identify key residues .

- Validation : Cross-reference computational results with mutagenesis or functional assays to confirm predicted interaction sites .

Q. How can researchers optimize experimental design to study structure-activity relationships (SAR) of this compound analogs?

- Design of Experiments (DoE) : Apply factorial designs to evaluate multiple variables (e.g., substituent groups, stereochemistry) and their interactions .

- Statistical Modeling : Use multivariate regression or machine learning (e.g., Random Forest) to correlate structural features with bioactivity .

- Iterative Refinement : Prioritize analogs with >10-fold potency improvements for further optimization .

Q. What methodologies integrate omics data with chemical profiling to elucidate the mode of action of this compound?

- Transcriptomics/Proteomics : Pair RNA-seq or LC-MS/MS with dose-response assays to identify pathways modulated by the compound .

- Network Pharmacology : Construct interaction networks (e.g., STRING, Cytoscape) to map target proteins and downstream effects .

- Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm critical targets .

Methodological Considerations

- Literature Review : Prioritize peer-reviewed journals indexed in SciFinder or Web of Science. Critically evaluate methods, sample sizes, and statistical rigor to avoid bias .

- Data Reproducibility : Archive raw data (e.g., spectra, chromatograms) in repositories like Zenodo or Figshare, adhering to FAIR principles .

- Ethical Reporting : Disclose limitations (e.g., assay interference, solubility issues) and propose follow-up studies to address gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.